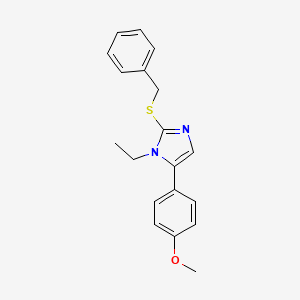

![molecular formula C22H13ClF6N4O2S B2394004 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide CAS No. 1092346-21-8](/img/structure/B2394004.png)

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crop Protection

TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a chemical intermediate for synthesizing crop-protection products.

Pharmaceutical Industry

Several TFMP derivatives find applications in the pharmaceutical sector. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom, combined with the pyridine moiety, contribute to the biological activities of these derivatives .

Veterinary Products

In addition to pharmaceuticals, TFMP derivatives are used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .

Chemical Properties

The trifluoromethyl group imparts distinct chemical properties to TFMP derivatives. Researchers explore these properties to design novel compounds with desired effects .

Synthesis Methods

Various synthetic routes exist for TFMP derivatives. For instance, the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium yields compounds like alpelisib . Additionally, vapor-phase reactions have been investigated for TFMP synthesis .

Regioselective Functionalization

TFMP derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine , serve as model substrates for studying regioexhaustive functionalization .

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]pyrrole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF6N4O2S/c23-17-10-15(22(27,28)29)12-31-20(17)33-8-2-5-19(33)36(34,35)32-16-4-1-3-13(9-16)18-7-6-14(11-30-18)21(24,25)26/h1-12,32H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKJAIOFEJCUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate](/img/structure/B2393929.png)

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)

![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)

![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)